
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that is widely used in scientific research. It is also known as Claisen-Schmidt condensation product or nitrochalcone. This compound is synthesized by the reaction of 3-chlorobenzaldehyde and 3-nitrobenzaldehyde in the presence of a base. The resulting product is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound exerts its biological activities through various mechanisms such as inhibition of enzymes, induction of apoptosis, and modulation of signaling pathways.
Biochemical and physiological effects:
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against various bacteria and fungi. It also possesses antioxidant activity by scavenging free radicals and preventing oxidative damage. Additionally, (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one. These include:
1. Investigation of the mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in various biological systems.
2. Development of novel derivatives of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one with enhanced biological activities.
3. Evaluation of the potential of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
4. Investigation of the toxicological effects of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in vivo.
5. Development of new methods for the synthesis of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one with improved yields and purity.
Conclusion:
In conclusion, (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a versatile compound with various scientific research applications. It possesses antimicrobial, antioxidant, and anticancer activities, and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop novel derivatives with enhanced biological activities.
Applications De Recherche Scientifique
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as flavonoids, chalcones, and pyrazolines. It is also used as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to possess antimicrobial, antioxidant, and anticancer activities.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(10-12)17(19)20/h1-10H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMWAYJKQGUEKW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



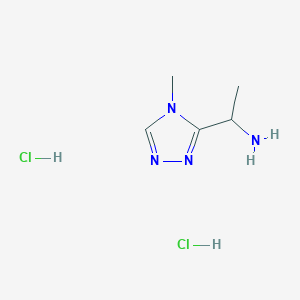

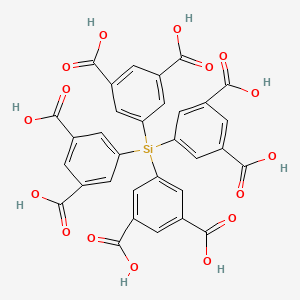
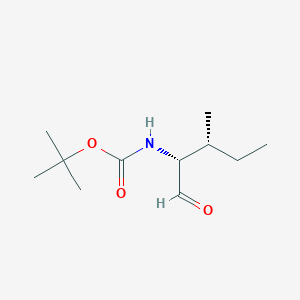

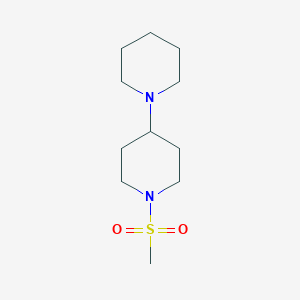

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)
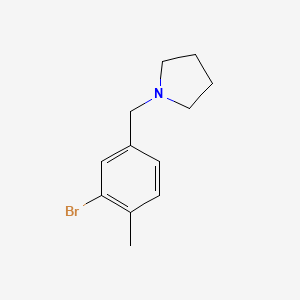
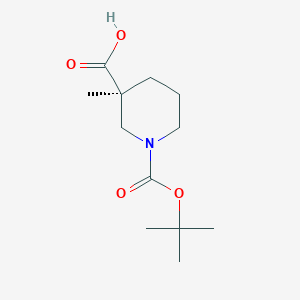
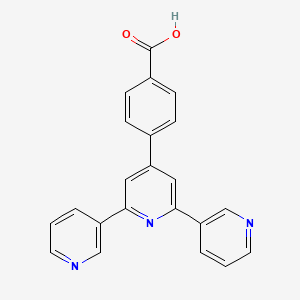
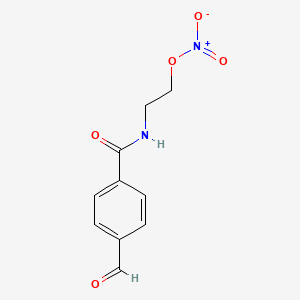

![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)